molecular formula C6H4ClNO B1350383 3-Chloroisonicotinaldehyde CAS No. 72990-37-5

3-Chloroisonicotinaldehyde

Cat. No. B1350383
Key on ui cas rn: 72990-37-5
M. Wt: 141.55 g/mol
InChI Key: ZVGDKOQPJCOCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911543B2

Procedure details

THF (200 mL) is chilled to −70° C. in a dry flask under N2, and N-butyllithium (24.4 mL, 55.0 mmol) is added drop-wise. The reaction is placed in an ice bath and DIA (7.71 mL, 55.0 mmol) in THF (20 mL) is added drop-wise. The solution is again chilled to −70° C., and 3-chloropyridine (4.75 mL, 50.0 mmol) in THF (20 mL) is added drop-wise. The reaction is allowed to stir for 4 h at −70° C. and ethyl formate (4.44 mL, 55.0 mmol) in THF (20 mL) is added. The reaction is stirred for an additional 3 h at −70° C. and quenched with H2O (500 mL). The layers are allowed to separate, and the aqueous layer is extracted with EtOAc (3×250 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated to a dark brown solid. The crude material is chromatographed over 250 g slurry-packed silica, eluting with 50% EtOAc/hexane to give 3-chloroisonicotinaldehyde (C120) as an off-white solid (55% yield). MS (EI) for C6H4ClNO, m/z: 141 (M)+.
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH:13](OCC)=[O:14]>C1COCC1>[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[CH:13]=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
24.4 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Two
Name
Quantity
4.75 mL
Type
reactant
Smiles
ClC=1C=NC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.44 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
to stir for 4 h at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is placed in an ice bath
STIRRING
Type
STIRRING
Details
The reaction is stirred for an additional 3 h at −70° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O (500 mL)
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark brown solid
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 250 g slurry-packed silica
WASH
Type
WASH
Details
eluting with 50% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=O)C=CN=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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